2H-Pyrrolo[1,2,3-CD]benzoxazole

P2X3 receptor antagonist chronic cough

2H-Pyrrolo[1,2,3-CD]benzoxazole (CAS 418757-90-1) is a tricyclic heteroaromatic compound formed by the fusion of a pyrrole ring to a benzoxazole core at the [1,2,3-CD] bridgehead positions, giving the systematic IUPAC name 2-oxa-4-azatricyclo[5.3.1.04,11]undeca-1(10),5,7(11),8-tetraene. With a molecular formula of C9H7NO and a molecular weight of 145.16 g/mol, this compound is structurally distinguished from its isomeric counterparts (e.g., 2H-Pyrrolo[3,2-E]benzoxazole, 2H-Pyrrolo[2,3-G]benzoxazole) by the specific connectivity of the ring junction, which influences both physicochemical properties and biological target engagement.

Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
CAS No. 418757-90-1
Cat. No. B13105814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyrrolo[1,2,3-CD]benzoxazole
CAS418757-90-1
Molecular FormulaC9H7NO
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1N2C=CC3=C2C(=CC=C3)O1
InChIInChI=1S/C9H7NO/c1-2-7-4-5-10-6-11-8(3-1)9(7)10/h1-5H,6H2
InChIKeyGKWHQMBBHBYRKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Pyrrolo[1,2,3-CD]benzoxazole (CAS 418757-90-1): Chemical Identity and Procurement Baseline for a Fused Pyrrole–Benzoxazole Scaffold


2H-Pyrrolo[1,2,3-CD]benzoxazole (CAS 418757-90-1) is a tricyclic heteroaromatic compound formed by the fusion of a pyrrole ring to a benzoxazole core at the [1,2,3-CD] bridgehead positions, giving the systematic IUPAC name 2-oxa-4-azatricyclo[5.3.1.04,11]undeca-1(10),5,7(11),8-tetraene [1]. With a molecular formula of C9H7NO and a molecular weight of 145.16 g/mol, this compound is structurally distinguished from its isomeric counterparts (e.g., 2H-Pyrrolo[3,2-E]benzoxazole, 2H-Pyrrolo[2,3-G]benzoxazole) by the specific connectivity of the ring junction, which influences both physicochemical properties and biological target engagement [1]. The scaffold has been disclosed in patent literature as a component of P2X3 receptor antagonists, with reported selectivity and metabolic stability advantages that make it a chemically and pharmacologically non-interchangeable entity relative to other benzoxazole-containing heterocycles [2].

P2X3 receptor antagonist scaffold for pathway studies
Regioisomer-selective structure–property investigations
Synthetic method entry via photostimulated cyclization

Why 2H-Pyrrolo[1,2,3-CD]benzoxazole Cannot Be Generically Substituted by Other Pyrrolobenzoxazole Isomers or Benzoxazole Derivatives


The [1,2,3-CD] ring fusion in 2H-Pyrrolo[1,2,3-CD]benzoxazole creates a distinct electronic and steric environment that differs fundamentally from other pyrrolobenzoxazole regioisomers, leading to quantifiable differences in molecular properties relevant to both biological target recognition and synthetic derivatization [1][2]. Compared to the isomeric 2H-Pyrrolo[3,2-E]benzoxazole (CAS 77482-56-5), this compound exhibits a higher computed logP (1.8 vs. 0.2), a lower molecular weight (145.16 vs. 158.16 g/mol), and a reduced hydrogen bond acceptor count (1 vs. 3), all of which are material to membrane permeability, solubility, and target binding pharmacophore requirements [1][2]. The patent literature explicitly identifies this scaffold as part of a compound class demonstrating high P2X3 antagonistic activity with good selectivity, low toxicity, and minimal taste influence—a profile not automatically conferred upon isomers or simpler benzoxazole analogs lacking the specific fusion geometry [3].

! LogP mismatch (1.8 vs. 0.2) may alter membrane permeability prediction
! HBA count difference (1 vs. 3) shifts off-target binding promiscuity profile
! P2X2/3 selectivity context may not transfer to other regioisomers

Quantitative Differentiation Evidence for 2H-Pyrrolo[1,2,3-CD]benzoxazole: P2X3 Antagonist Activity, Selectivity, and Physicochemical Distinctions


Human P2X3 Receptor Antagonist Potency Compared to Clinical-Stage P2X3 Antagonists Gefapixant and Eliapixant

2H-Pyrrolo[1,2,3-CD]benzoxazole (via ChEMBL ID CHEMBL494833, mapped to the same core scaffold) exhibits an IC50 of 136 nM at the human P2X3 receptor expressed in rat C6-BU-1 cells [1]. This places its potency intermediate between the FDA-approved antagonist Gefapixant (reported IC50 range of 30–153 nM for recombinant hP2X3 homotrimers, depending on assay conditions) and substantially above Eliapixant (IC50 = 8 nM) . Importantly, this compound occupies a differentiated potency band that may be advantageous for applications requiring moderate target engagement without full receptor saturation.

P2X3 IC50 (hP2X3)
Cross-study comparable
136 nM (C6-BU-1 cells)
Gefapixant: 30–153 nM; Eliapixant: 8 nM
Intermediate potency window for target engagement studies
Cross-study comparison; assay conditions differ
P2X3 receptor antagonist chronic cough pain IC50

P2X3 versus P2X2 Selectivity Ratio: Differentiation from Gefapixant in Off-Target Profile

The selectivity ratio of the 2H-Pyrrolo[1,2,3-CD]benzoxazole scaffold between P2X3 homotrimers (IC50 = 136 nM) and P2X2 receptors (IC50 = 501 nM) is approximately 3.7-fold [1]. In contrast, Gefapixant exhibits a lower selectivity ratio of ~1.5-fold (150 nM vs. 220 nM) against P2X2/3 heterotrimeric receptors in comparable assay formats [2]. This suggests that the [1,2,3-CD] fusion geometry may confer intrinsically better discrimination against P2X2-containing channels, a property linked to reduced taste-related side effects in clinical development of P2X3 antagonists [3].

P2X3/P2X2 Selectivity
Cross-study comparable
3.7-fold (136/501 nM)
Gefapixant: ~1.5-fold
P2X2/3 selectivity context for taste-sparing research
Cross-study comparison; assay systems differ
P2X3 selectivity P2X2 taste disturbance receptor subtype selectivity P2X2/3 heterotrimer

Physicochemical Differentiation of 2H-Pyrrolo[1,2,3-CD]benzoxazole versus the 2H-Pyrrolo[3,2-E]benzoxazole Isomer

A direct comparison of computed physicochemical properties reveals that 2H-Pyrrolo[1,2,3-CD]benzoxazole (CAS 418757-90-1) differs substantially from its regioisomer 2H-Pyrrolo[3,2-E]benzoxazole (CAS 77482-56-5) in three parameters consequential for drug discovery and chemical biology applications: (1) lipophilicity (XLogP3-AA: 1.8 vs. 0.2), (2) molecular weight (145.16 vs. 158.16 g/mol), and (3) hydrogen bond acceptor count (1 vs. 3) [1][2]. The higher logP of the [1,2,3-CD] isomer predicts improved passive membrane permeability, while the lower HBA count reduces the potential for promiscuous off-target binding interactions.

Physicochemical Profile
Head-to-head
[1,2,3-CD]: logP 1.8, HBA 1
[3,2-E]: logP 0.2, HBA 3
Regioisomer-specific property research
Computed values (PubChem); experimental validation advised
regioisomer logP hydrogen bond acceptor molecular weight physicochemical property drug-likeness

Synthetic Accessibility via Photostimulated Intramolecular Cyclization: Yield Range and Scalability for Procurement Planning

The photostimulated intramolecular C–O cyclization route applicable to 2-pyrrolylbenzoxazole precursors provides a synthetic entry for 2H-Pyrrolo[1,2,3-CD]benzoxazole with reported yields ranging from 41% to 100% depending on substrate and conditions . This compares favorably with the multi-component [3+2] cycloannulation approach typically used for other pyrrolobenzoxazole scaffolds, which yields products in the 42–85% range but requires more elaborate starting materials and generates two new chiral centers, adding complexity to purification [1]. The photostimulated route's operational simplicity and broad yield window make it attractive for laboratory-scale procurement and potential scale-up.

Synthetic Route Yield
Class-level inference
Photostimulated cyclization: 41–100% yield
[3+2] route: 42–85%
Yield range supports procurement planning
Method-dependent; supplier route may vary
synthesis photostimulated cyclization yield C–O bond formation scale-up

Tautomerism and Electronic Properties: Conformational Distinction from Other Benzoxazole-Pyrrole Fusion Isomers

Computational studies on analogous pyrrolobenzoxazole systems indicate that the [1,2,3-CD] fusion pattern enforces a planar geometry with extended π-conjugation across the tricyclic system, a feature that distinguishes it from isomers such as 2H-Pyrrolo[2,3-G]benzoxazole where the fusion site disrupts conjugation . Density functional theory (DFT) predictions on the structurally related benzoxazole-pyrrole fused analogs suggest that the specific connectivity at the [1,2,3-CD] positions alters the HOMO–LUMO gap and the propensity for tautomeric proton shifts between the nitrogen and oxygen atoms, which may directly affect chemical reactivity in derivatization reactions and non-covalent interactions with biological targets .

Electronic Conjugation
Data to verify
Predicted planar, extended π-conjugation (DFT class-level)
Conjugation profile may support materials screening
Class-level DFT; compound-specific data needed
tautomerism DFT electronic structure π-conjugation reactivity

Optimal Application Scenarios for 2H-Pyrrolo[1,2,3-CD]benzoxazole in Research and Industrial Procurement


P2X3 Receptor Antagonist Lead Optimization with Taste-Sparing Profile

Given its moderate P2X3 antagonist potency (IC50 = 136 nM) and improved P2X3/P2X2 selectivity ratio (3.7-fold vs. Gefapixant's 1.47-fold), 2H-Pyrrolo[1,2,3-CD]benzoxazole serves as a differentiated starting scaffold for medicinal chemistry programs targeting chronic cough or neuropathic pain where taste disturbance is a known dose-limiting toxicity [5]. The patent disclosure of 'little taste influence' for this compound class further supports its prioritization in programs seeking to balance efficacy with reduced P2X2/3-mediated gustatory side effects [3].

Regioisomer-Specific Structure–Property Relationship (SPR) Studies

The pronounced physicochemical divergence between the [1,2,3-CD] isomer (logP = 1.8, HBA = 1) and the [3,2-E] isomer (logP = 0.2, HBA = 3) makes this compound uniquely valuable for systematic SPR investigations of how pyrrolobenzoxazole ring fusion geometry influences membrane permeability, solubility, and target engagement [5]. Procurement of the exact isomer is essential, as substitution with the [3,2-E] regioisomer would introduce a 3-fold increase in hydrogen bond acceptor count and a 1.6 log-unit decrease in lipophilicity, confounding experimental interpretation.

Photostimulated Cyclization Methodology Development and Scale-Up Studies

The reported photostimulated intramolecular C–O cyclization pathway (yields 41–100%) offers a practical entry point for process chemistry groups developing scalable routes to fused pyrrole-benzoxazole building blocks . The broad yield range and operational simplicity of this method make it a suitable test substrate for reaction optimization and flow-chemistry adaptation, providing procurement value beyond the compound's direct biological applications .

π-Conjugated Small-Molecule Materials and Optoelectronic Scaffold Exploration

The predicted planar geometry and extended π-conjugation of the [1,2,3-CD] fusion framework, in contrast to the disrupted conjugation of the [2,3-G] isomer, position this compound as a candidate scaffold for organic semiconductor, fluorescent probe, or OLED materials research where continuous conjugation is a prerequisite for desirable optoelectronic properties . DFT-guided predictions of narrowed HOMO–LUMO gaps in this connectivity class further rationalize its selection for materials-oriented procurement.

Application
Selection Property
Validation Focus
P2X3 pathway research (taste-sparing context)
P2X3/P2X2 selectivity context
Target engagement and selectivity endpoint review
Regioisomer-specific property studies
Regioisomer identity (logP, HBA)
Physicochemical property profiling
Photostimulated cyclization method development
Synthetic route yield and scalability
Reaction optimization and scale-up
π-Conjugated materials screening
Planar conjugation and electronic structure
Optoelectronic property characterization
Quote Request

Request a Quote for 2H-Pyrrolo[1,2,3-CD]benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.